molecular formula C14H19N3O3S B2601091 N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797087-99-0

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2601091
M. Wt: 309.38
InChI Key: NDHHLJSRLHWXKP-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as MTSES, is a sulfhydryl-specific reagent that is widely used in scientific research. This compound has unique properties that make it a valuable tool for investigating the biochemical and physiological processes in cells and organisms.

Scientific Research Applications

Thermal Infrared Measurement for Ecosystem Health

Research by Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyrazole-2-sulfonamide compounds, highlighting their herbicidal activity across a broad spectrum of vegetation. This indicates potential agricultural applications for similar sulfonamide compounds, suggesting that derivatives like "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide" could have implications in plant ecosystem health management Moran, 2003.

Corrosion Inhibition

Saranya et al. (2020) investigated pyran derivatives for their effectiveness in mitigating acid corrosion, revealing that these compounds, including pyrazole derivatives, showed significant inhibition efficiency. This suggests potential applications of sulfonamide derivatives in protecting materials from corrosion, especially in industrial settings Saranya et al., 2020.

Antimicrobial and Antibacterial Applications

Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity. This suggests that compounds like "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide" could be explored for their potential as antibacterial agents Azab et al., 2013.

Inhibition of Carbonic Anhydrase

Studies on sulfonamide-based inhibitors of carbonic anhydrase (CA) have shown that these compounds can have therapeutic applications, particularly in treating conditions like glaucoma. The synthesis and evaluation of sulfonamide derivatives for CA inhibition, as explored by Büyükkıdan et al. (2017) and Kucukoglu et al. (2016), underline the potential medical applications of such compounds Büyükkıdan et al., 2017; Kucukoglu et al., 2016.

Anticancer and Radiosensitizing Properties

Ghorab et al. (2015) synthesized novel sulfonamide derivatives to investigate their in-vitro anticancer activity, showing that certain compounds exhibited higher activity than doxorubicin. This suggests a potential line of research for "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide" in cancer therapy, especially as a radiosensitizing agent Ghorab et al., 2015.

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11-6-4-5-7-13(11)14(20-3)9-16-21(18,19)12-8-15-17(2)10-12/h4-8,10,14,16H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHHLJSRLHWXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN(N=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

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